Perfluorooctanoic acid
Overview
Description
Perfluorooctanoic acid, also known as pentadecafluorooctanoic acid, is a synthetic perfluorinated carboxylic acid. It is widely recognized for its use as an industrial surfactant in chemical processes and as a material feedstock.
Mechanism of Action
Target of Action
Perfluorooctanoic acid (PFOA) is a perfluorinated carboxylic acid that is used worldwide as an industrial surfactant . It interacts with various biological targets, including the kidneys and liver . The kidneys are a major accumulation organ for PFOA, and it can cause nephrotoxicity . The liver is also considered a target organ for PFOA accumulation and toxicity .
Mode of Action
PFOA’s mode of action involves its interaction with its targets, leading to various changes. For instance, it disrupts the blood-testis barrier and activates the TNFα/p38 MAPK signaling pathway . PFOA also exhibits key characteristics of carcinogens in exposed humans .
Biochemical Pathways
PFOA affects various biochemical pathways. It interacts with anaerobes in the anaerobic digestion (AD) system, affecting energy recovery and pollutant removal performance . It also impacts metabolic profiles in the brain and liver, contributing to hepatotoxicity and neurotoxicity .
Pharmacokinetics
The pharmacokinetics of PFOA have been studied extensively. It has been found that PFOA displays complicated pharmacokinetics, with serum concentrations indicating long half-lives . The terminal serum half-life of PFOA is estimated to be in the range of 15-20 days . PFOA is also resistant to degradation, which contributes to its persistence in the body .
Result of Action
The action of PFOA leads to various molecular and cellular effects. It has been associated with high cholesterol, increased liver enzymes, decreased vaccination response, thyroid disorders, pregnancy-induced hypertension and preeclampsia, and cancer (testicular and kidney) . It also leads to reproductive effects such as decreased fertility or increased high blood pressure in pregnant women, developmental effects or delays in children, including low birth weight, accelerated puberty, bone variations, or behavioral changes .
Action Environment
PFOA is found ubiquitously in the environment, with high levels at pollution sources such as industrial sites and in firefighter-training areas, waste deposits, and contaminated wastewater . Environmental factors can influence PFOA’s action, efficacy, and stability. For instance, the presence of oxygen can promote the oxidation of nZVI, leading to the desorption of both PFOA and PFOS from the adsorbent interface .
Biochemical Analysis
Biochemical Properties
Perfluorooctanoic acid interacts with various biomolecules, including enzymes and proteins. In a study, bacteria capable of degrading this compound were isolated, indicating its interaction with microbial enzymes .
Cellular Effects
This compound has been shown to have adverse effects on various types of cells. For instance, it has been associated with liver toxicity, immunotoxicity, neurotoxicity, reproductive toxicity, developmental toxicity, endocrine toxicity, and potential carcinogenicity .
Molecular Mechanism
The molecular mechanism of this compound involves strong C–F bonds, making it one of the most common per- and polyfluoroalkyl substances (PFAS) detected in the environment . It exerts its effects at the molecular level through these bonds.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. For instance, it has been observed that the methane recovery efficiency was inhibited by 7.6–19.7% with the increased this compound concentration of 0.5–3.0 mg/L .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. High concentrations of this compound, especially in wastewater, can result from industrial discharges, runoff from areas where PFAS-containing products are used, or improper disposal practices .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, affecting its localization or accumulation .
Subcellular Localization
Its presence in the environment, including water sources, soil, and even in the bodies of animals and humans, suggests that it may be directed to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Perfluorooctanoic acid is typically synthesized through electrochemical fluorination or telomerization processes. In electrochemical fluorination, octanoyl chloride is treated with hydrofluoric acid, replacing all hydrogen atoms with fluorine. The resulting acyl fluoride is then hydrolyzed to form this compound .
Industrial Production Methods: Industrial production of this compound often involves the use of high-pressure and high-temperature conditions to ensure complete fluorination. The process is designed to produce large quantities of the compound efficiently while minimizing the release of harmful by-products .
Chemical Reactions Analysis
Types of Reactions: Perfluorooctanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Due to its strong carbon-fluorine bonds, it is highly resistant to degradation, making it a persistent environmental pollutant .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or ozone under acidic conditions.
Reduction: Reduction reactions typically require high-energy conditions, such as the use of lithium aluminum hydride.
Major Products: The major products formed from these reactions include various fluorinated intermediates and, in some cases, defluorinated by-products. The specific products depend on the reaction conditions and the reagents used .
Scientific Research Applications
Perfluorooctanoic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
- Perfluorooctanesulfonic acid (PFOS)
- Perfluorononanoic acid (PFNA)
- Perfluorooctanesulfonamide (PFOSA)
- Trifluoroacetic acid (TFA)
Comparison: Perfluorooctanoic acid is unique due to its specific chain length and the presence of a carboxylic acid group, which influences its chemical properties and environmental behavior. Compared to perfluorooctanesulfonic acid, which has a sulfonic acid group, this compound is more hydrophobic and has different binding affinities to proteins .
Properties
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8HF15O2/c9-2(10,1(24)25)3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)23/h(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNGREZUHAYWORS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8HF15O2 | |
Record name | PERFLUOROOCTANOIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1613 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
2395-00-8 (mono-potassium salt), 33496-48-9 (anhydride), 335-93-3 (mono-silver(1+) salt), 335-95-5 (mono-hydrochloride salt), 3825-26-1 (mono-ammonium salt), 68141-02-6 (chromium(3+) salt) | |
Record name | Perfluorooctanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000335671 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8031865 | |
Record name | Perfluorooctanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8031865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid with pungent odor; [ICSC] White or cream crystalline solid; [MSDSonline], WHITE POWDER WITH PUNGENT ODOUR. | |
Record name | Perfluorooctanoic acid | |
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Record name | PERFLUOROOCTANOIC ACID | |
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Boiling Point |
192 °C, 189 °C | |
Record name | Perfluorooctanoic acid | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7137 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | PERFLUOROOCTANOIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Solubility |
When heated to decomposition it emits toxic vapors of F(-)., In water, 3300 mg/L at 25 °C, In water, 4340 mg/L at 24.1 °C, Solubility in water: none | |
Record name | Perfluorooctanoic acid | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7137 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | PERFLUOROOCTANOIC ACID | |
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Density |
1.792 g/mL at 20 °C, 1.79 g/cm³ | |
Record name | Perfluorooctanoic acid | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7137 | |
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Record name | PERFLUOROOCTANOIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Vapor Pressure |
0.15 [mmHg], 3.16X10-2 mm Hg at 25 °C, 0.37 ± 0.01 [log Psd at 298.15 K (Pa)] | |
Record name | Perfluorooctanoic acid | |
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Record name | Perfluorooctanoic acid | |
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Record name | PFOA | |
Source | Suuberg Lab, School of Engineering, Brown University | |
URL | https://doi.org/10.1021/acs.jced.9b00922 | |
Description | The Suuberg Lab at Brown University is focused on developing modeling tools for examining vapor intrusion, on the thermodynamics of mixtures of high molecular weight organic compounds and on fire safety. | |
Mechanism of Action |
Perfluorooctanoic acid (PFOA) has been shown to cause hepatotoxicity and other toxicological effects. Though PPARalpha activation by PFOA in the liver has been well accepted as an important mechanism of PFOA-induced hepatotoxicity, several pieces of evidence have shown that the hepatotoxic effects of PFOA may not be fully explained by PPARalpha activation. In this study, we observed autophagosome accumulation in mouse livers as well as HepG2 cells after PFOA exposure. Further in vitro study revealed that the accumulation of autophagosomes was not caused by autophagic flux stimulation. In addition, we observed that PFOA exposure affected the proteolytic activity of HepG2 cells while significant dysfunction of lysosomes was not detected. Quantitative proteomic analysis of crude lysosomal fractions from HepG2 cells treated with PFOA revealed that 54 differentially expressed proteins were related to autophagy or vesicular trafficking and fusion. The proteomic results were further validated in the cells in vitro and livers in vivo after PFOA exposure, which implied potential dysfunction at the late stage of autophagy. However, in HepG2 cells, it seemed that further inhibition of autophagy did not significantly alter the effects of PFOA on cell viability. Although these findings demonstrate that PFOA blocked autophagy and disturbed intracellular vesicle fusion in the liver, the changes in autophagy were observed only at high cytotoxic concentrations of PFOA, suggesting that autophagy may not be a primary target or mode of toxicity. Furthermore, since altered liver autophagy was not observed at concentrations of PFOA associated with human exposures, the relevance of these findings must be questioned., ...Hepatomegaly caused by perfluorooctanoic acid depends on corticosterone, the major glucocorticoid in rodents. Liver growth caused by perfluorooctanoic acid appears to be predominantly hypertrophic in nature, and DNA synthesis in response to perfluorooctanoic acid predominates in periportal regions of the liver lobule. Data also show that although induction of peroxisomal beta-oxidation by perfluorooctanoic acid is independent of adrenal hormones, induction of catalase is dependent on the presence of these hormones. This study supports the contention that induction of activities of various peroxisomal enzymes is controlled by different regulatory mechanisms., ...This study ...investigated the involvement of reactive oxygen species (ROS), mitochondria, and caspase-9 in PFOA-induced apoptosis. Treatment with 200 and 400 microM PFOA was found to cause a dramatic increase in the /HepG2/ cellular content of superoxide anions and hydrogen peroxide after 3 hr. Measurement of the mitochondrial transmembrane potential (Delta Psi(m)) after PFOA treatment showed a dissipation of Delta Psi(m) at 3 hr. Caspase-9 activation was seen at 5 hr after treatment with 200 microM PFOA. In order to evaluate the importance of these events in PFOA-induced apoptosis, cells were cotreated with PFOA and N-acetylcysteine (NAC), a precursor of glutathione, or Cyclosporin A (CsA), an inhibitor of mitochondrial permeability transition pore (MPT pore). NAC reduced Delta Psi(m) dissipation, caspase 9 activation, and apoptosis, indicating a role for PFOA-induced ROS. In addition, CsA also reduced Delta Psi(m) dissipation, caspase 9 activation, and apoptosis, indicating a role for PFOA-induced opening of the MPT pore. ..., To determine the role of PPAR alpha in mediating PFOA transcriptional events, we compared the transcript profiles of the livers of wild-type or PPAR alpha-null mice exposed to PFOA or the PPAR alpha agonist WY-14,643 (WY). After 7 days of exposure, 85% or 99.7% of the genes altered by PFOA or WY exposure, respectively were dependent on PPAR alpha. The PPAR alpha-independent genes regulated by PFOA included those involved in lipid homeostasis and xenobiotic metabolism. Many of the lipid homeostasis genes including acyl-CoA oxidase (Acox1) were also regulated by WY in a PPAR alpha-dependent manner. The increased expression of these genes in PPAR alpha-null mice may be partly due to increases in PPAR gamma expression upon PFOA exposure. Many of the identified xenobiotic metabolism genes are known to be under control of the nuclear receptor CAR (constitutive activated/androstane receptor) and the transcription factor Nrf2 (nuclear factor erythroid 2-related factor 2). There was excellent correlation between the transcript profile of PPAR alpha-independent PFOA genes and those of activators of CAR including phenobarbital and 1,4-bis[2-(3,5-dichloropyridyloxy)] benzene (TCPOBOP) but not those regulated by the Nrf2 activator, dithiol-3-thione. ..., For more Mechanism of Action (Complete) data for Perfluorooctanoic acid (12 total), please visit the HSDB record page. | |
Record name | Perfluorooctanoic acid | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7137 | |
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Color/Form |
White to off-white powder | |
CAS No. |
335-67-1 | |
Record name | Perfluorooctanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=335-67-1 | |
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Record name | Perfluorooctanoic acid | |
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Record name | PERFLUOROOCTANOIC ACID | |
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Record name | Octanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro- | |
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Record name | Perfluorooctanoic acid | |
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Record name | Pentadecafluorooctanoic acid | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.817 | |
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Record name | PERFLUOROOCTANOIC ACID | |
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Record name | Perfluorooctanoic acid | |
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Record name | PERFLUOROOCTANOIC ACID | |
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Melting Point |
54.3 °C, 52-54 °C | |
Record name | Perfluorooctanoic acid | |
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Record name | PERFLUOROOCTANOIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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